Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methylisoxazole ring, and an ethyl ester functional group. Its molecular formula is C13H11ClFNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a suitable chloro-fluorophenyl derivative is introduced.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: Including recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution reactions: Where the chloro or fluoro groups can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the isoxazole ring or the phenyl group.
Ester hydrolysis: Leading to the formation of the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Include oxidized forms of the isoxazole ring or phenyl group.
Hydrolysis products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, thereby suppressing the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . This inhibition occurs through the suppression of intracellular signaling pathways activated by TLR4 .
Comparison with Similar Compounds
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: Known for its potent anti-inflammatory properties.
4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Exhibits antimicrobial activity.
Uniqueness
Ethyl 3-(2-chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-fluorophenyl group with a methylisoxazole ring and an ethyl ester functional group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11ClFNO3 |
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Molecular Weight |
283.68 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11ClFNO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-5-4-8(15)6-10(9)14/h4-6H,3H2,1-2H3 |
InChI Key |
RERNNRFEMXTQOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=C2)F)Cl)C |
Origin of Product |
United States |
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